

Methyl Chloroacetate: A Versatile Solvent for Organic Synthesis

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Compound of Interest

Compound Name: Methyl chloroacetate

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Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications of **methyl chloroacetate** as a solvent in various organic reactions. While primarily known as a versatile reagent and chemical intermediate, its unique properties also make it a suitable medium for specific synthetic transformations. This guide includes detailed protocols for selected reactions where **methyl chloroacetate** has been employed as a solvent, alongside its physicochemical properties and safety information.

Physicochemical Properties of Methyl Chloroacetate as a Solvent

Methyl chloroacetate is a colorless liquid with a pungent odor.^[1] Its utility as a solvent is underpinned by its distinct physical and chemical characteristics. It is miscible with many common organic solvents such as ethanol, ether, acetone, and benzene, but only sparingly soluble in water.^{[2][3]} This differential solubility can be advantageous in workup procedures.

Table 1: Physicochemical Properties of **Methyl Chloroacetate**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ ClO ₂	[4]
Molecular Weight	108.52 g/mol	[4]
Boiling Point	129-132 °C	[2][5]
Melting Point	-32.12 °C	[2]
Density	1.2343 g/cm ³ at 20°C	[2]
Refractive Index (n _D)	1.422 at 20°C	[2]
Flash Point	~65 °C	[4]
Vapor Pressure	5.3 mmHg at 25°C	[4]
Solubility in Water	Sparingly soluble	[2]
Solubility in Organic Solvents	Very soluble in acetone, benzene, diethyl ether, ethanol	[2]

Applications in Organic Reactions

While not as common as traditional solvents, **methyl chloroacetate**'s polarity and solvency power can be beneficial for specific reactions.[6] Its application as a solvent has been noted in the production of organophosphorus pesticides.[7]

Extraction Solvent in Analytical Chemistry

Methyl chloroacetate has been successfully employed as an extraction solvent in a liquid-liquid semimicroextraction (LLsME) method coupled with micellar electrokinetic chromatography (MEKC). This technique is used for the separation and concentration enhancement of neutral compounds from aqueous samples.

Experimental Protocol: Liquid-Liquid Semimicroextraction (LLsME) of Alkylphenones

This protocol describes the extraction of butyrophenone, valerophenone, and acetophenone from water samples.

Materials:

- **Methyl chloroacetate** (MCA)
- Aqueous sample containing alkylphenones
- Standard laboratory glassware and centrifuge

Procedure:

- Aqueous samples of the alkylphenones are prepared.
- The aqueous samples are extracted by LLsME into **methyl chloroacetate**.
- The organic phase is separated from the aqueous phase via centrifugation.
- The collected organic phase is directly subjected to separation by MEKC.

Quantitative Data: The detection limits ($S/N \geq 3$) for this method were found to be 0.05 mg/L for butyrophenone, 0.05 mg/L for valerophenone, and 0.1 mg/L for acetophenone in water. The concentration factors of the extraction ranged from 63 to 151-fold in terms of peak area for the three alkylphenones.[4]

Methyl Chloroacetate as a Reagent in Common Organic Reactions

It is crucial to note that in many named reactions, **methyl chloroacetate** serves as a key reagent rather than the solvent. The following sections provide protocols for such reactions to avoid confusion and highlight its primary role in synthesis.

Darzens Condensation (Glycidic Ester Synthesis)

The Darzens condensation is a reaction between a ketone or aldehyde and an α -haloester in the presence of a base to form an α,β -epoxy ester (glycidic ester).[8]

Experimental Protocol: Synthesis of Methyl 4-methoxyphenylglycidate

Materials:

- p-Methoxybenzaldehyde
- **Methyl chloroacetate**
- Sodium metal
- Anhydrous Methanol
- Ice
- Acetic acid

Procedure:

- Prepare a solution of sodium methoxide by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice bath.
- A solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of **methyl chloroacetate** is added dropwise over 3 hours to the vigorously stirred sodium methoxide solution. The reaction mixture will become a white paste.
- After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.
- The reaction mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid.
- The precipitated white solid is filtered, washed with cold water, and dried.
- The crude product is recrystallized from methanol.

Results: The crude yield of the glycidic ester is approximately 23 g (75%). The purified product has a melting range of 68-69°C.[2]

Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide to form an ether.[9] In the following example, chloroacetic acid (of which **methyl chloroacetate** is the methyl ester) is used as the alkylating agent.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid

Materials:

- 4-methylphenol (p-cresol)
- 30% aqueous Sodium Hydroxide (NaOH)
- Chloroacetic acid
- 6M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- Accurately weigh approximately 1 g of 4-methylphenol into a 25x100 mm test tube.
- Add 5 mL of 30% aqueous NaOH.
- Add 1.5 g of chloroacetic acid to the test tube and stir to dissolve the reagents. Gentle warming may be applied.
- Clamp the test tube in a hot water bath (90-100°C) for 30-40 minutes.
- Cool the tube and dilute the mixture with about 10 mL of water.
- Acidify the solution with 6M HCl until it is acidic to litmus paper.
- Transfer the acidic liquid to a separatory funnel and extract with 10 mL of diethyl ether.
- Wash the ether layer with 10 mL of water, and then extract with 10 mL of saturated sodium bicarbonate solution.
- Collect the sodium bicarbonate layer and cautiously acidify with 6M HCl.
- Filter the solid product and recrystallize from hot water.

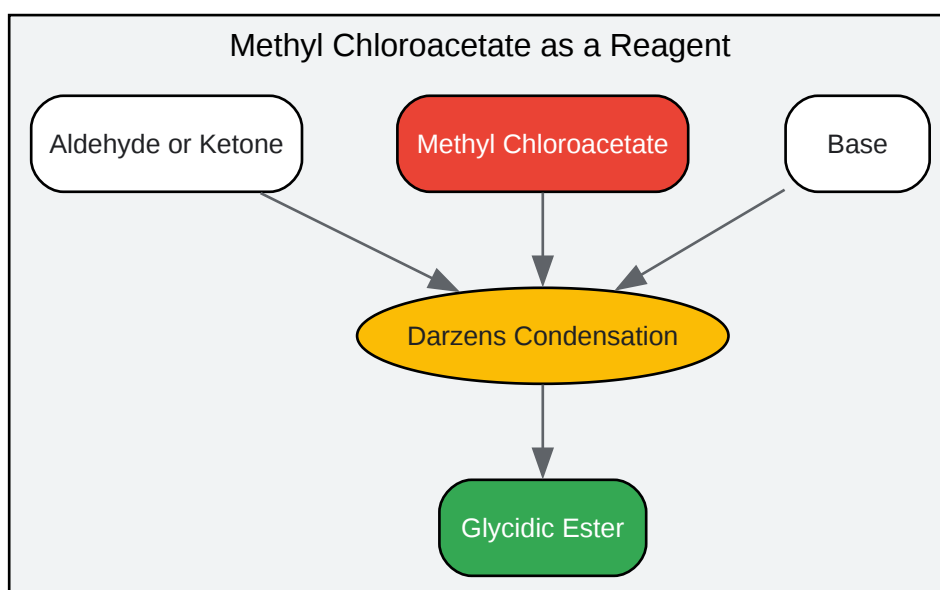
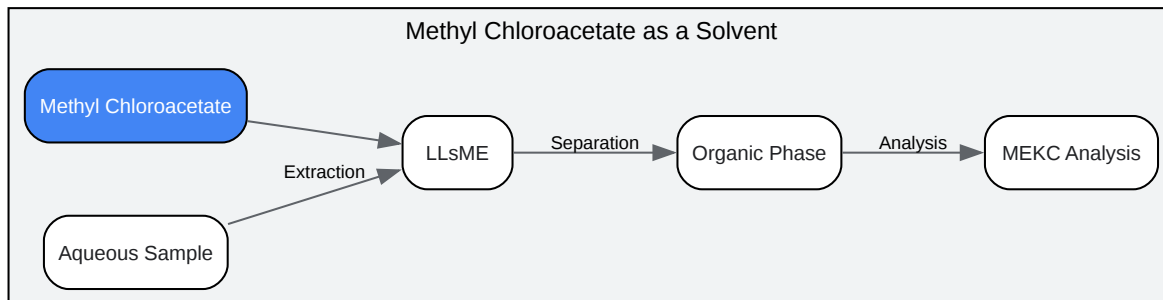
Results: The literature melting point of the purified 4-methylphenoxyacetic acid is 136-137°C.[6]

Safety and Handling

Methyl chloroacetate is toxic if inhaled, ingested, or absorbed through the skin and can cause irritation to the respiratory tract, eyes, and skin.[4] It is a combustible liquid and can form flammable vapor-air mixtures when heated.[4] It is incompatible with strong bases, oxidizing agents, and reducing agents.[4] Contact with water or moisture can lead to slow hydrolysis, releasing chloroacetic acid and methanol.[4]

Logical Relationships and Workflows

The following diagrams illustrate the role of **methyl chloroacetate** in the context of the described applications.



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